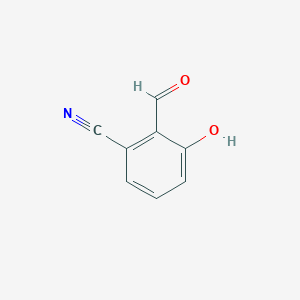

2-Formyl-3-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-formyl-3-hydroxybenzonitrile |

InChI |

InChI=1S/C8H5NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,5,11H |

InChI Key |

RQASCLZFRHHCEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)C#N |

Origin of Product |

United States |

Contextualization Within Substituted Benzonitrile Chemistry

Substituted benzonitriles are a class of organic compounds that have a nitrile group attached to a benzene (B151609) ring, which is further modified with other functional groups. The nature and position of these substituents dramatically influence the electronic properties, reactivity, and physical characteristics of the molecule. pku.edu.cnacs.org The cyano group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and other substituents. researchgate.net

The presence of both an electron-donating hydroxyl group and an electron-withdrawing formyl group alongside the nitrile group in 2-Formyl-3-hydroxybenzonitrile creates a complex electronic environment on the aromatic ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block in synthetic chemistry.

Significance of Benzonitrile Scaffolds Bearing Formyl and Hydroxyl Functionalities in Organic Synthesis

The combination of formyl, hydroxyl, and nitrile groups on a single aromatic scaffold is of considerable interest to synthetic chemists. These functional groups serve as reactive handles for a wide array of chemical reactions. pressbooks.pub

The formyl group can undergo:

Oxidation to form a carboxylic acid.

Reduction to form an alcohol. evitachem.com

Condensation reactions with amines to form imines. evitachem.com

Nucleophilic addition reactions .

The hydroxyl group can:

Participate in nucleophilic substitution reactions to form ethers or esters.

Engage in hydrogen bonding , influencing the molecule's solubility and interactions with other molecules. cymitquimica.com

Act as a directing group in electrophilic aromatic substitution.

The nitrile group can be:

Reduced to a primary amine.

Hydrolyzed to a carboxylic acid or amide.

This multifunctionality makes benzonitriles with formyl and hydroxyl groups valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and materials. cymitquimica.com For instance, the formyl and hydroxyl groups can act as chelating sites for metal ions, which is a property explored in coordination chemistry.

Advanced Spectroscopic Characterization Techniques for 2 Formyl 3 Hydroxybenzonitrile and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of 2-Formyl-3-hydroxybenzonitrile. These methods probe the vibrational modes of the molecule's chemical bonds.

In the FT-IR spectrum of this compound, the presence of the various functional groups gives rise to characteristic absorption bands. The hydroxyl (-OH) group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The nitrile (-C≡N) group presents a sharp, medium intensity absorption band in the range of 2220-2260 cm⁻¹. The aldehyde (-CHO) group is characterized by two distinct absorptions: the C-H stretching vibration around 2720-2820 cm⁻¹ and the strong carbonyl (C=O) stretching band between 1680-1700 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The nitrile group, being a relatively non-polar bond with a significant change in polarizability during vibration, typically shows a strong Raman signal in the 2220-2260 cm⁻¹ region. The aromatic ring vibrations also produce prominent bands in the Raman spectrum. spectroscopyonline.com While the carbonyl group is visible, it is often weaker in Raman compared to its intense FT-IR absorption. The O-H stretch is generally weak and difficult to observe in Raman spectroscopy.

A comparative analysis of the FT-IR and Raman spectra of related benzonitrile (B105546) derivatives can provide further insights into the vibrational modes of this compound. For instance, studies on 2-formylbenzonitrile have aided in the assignment of the fundamental vibrational frequencies and the effect of substituents on the benzonitrile moiety. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | Weak/Not observed |

| Nitrile (-C≡N) | C≡N stretch | 2220-2260 (sharp, medium) | Strong |

| Aldehyde (-CHO) | C-H stretch | 2720-2820 | Medium |

| C=O stretch | 1680-1700 (strong) | Medium | |

| Aromatic Ring | C-H stretch | >3000 | Strong |

| C=C stretch | 1400-1600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. uobasrah.edu.iq

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, depending on the solvent and concentration, but generally appears between δ 5.0 and 8.0 ppm. The aromatic protons on the benzene (B151609) ring will exhibit signals in the range of δ 7.0 to 8.5 ppm. The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J values) of these aromatic protons would be crucial in confirming the substitution pattern on the benzene ring.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The carbon of the nitrile group typically appears between δ 115 and 125 ppm. The aromatic carbons will have signals in the δ 120-160 ppm region, with the carbon attached to the hydroxyl group appearing at a higher chemical shift (more deshielded). The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Hydroxyl (-OH) | 5.0 - 8.0 (broad) | - |

| Aromatic (C-H) | 7.0 - 8.5 | 120 - 150 |

| Aromatic (C-OH) | - | 150 - 160 |

| Aromatic (C-CHO) | - | 130 - 140 |

| Aromatic (C-CN) | - | 110 - 120 |

| Nitrile (-C≡N) | - | 115 - 125 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₅NO₂, giving it a molecular weight of approximately 147.13 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. For this compound, characteristic fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. libretexts.org

Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO). libretexts.org The presence of the nitrile and hydroxyl groups would also influence the fragmentation. The stability of the aromatic ring means that the molecular ion peak is often of significant intensity.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 147 | [C₈H₅NO₂]⁺˙ (Molecular Ion) |

| 146 | [C₈H₄NO₂]⁺ |

| 119 | [C₇H₅NO]⁺˙ |

| 118 | [C₇H₄NO]⁺ |

| 91 | [C₆H₅N]⁺˙ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would be expected to reveal the presence of intermolecular hydrogen bonding involving the hydroxyl group, which would significantly influence the crystal packing. The planarity of the benzene ring and the orientation of the formyl and nitrile substituents would also be precisely determined. This data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 4: Expected Information from Single-Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles describing the conformation |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated system formed by the benzene ring, the carbonyl group, and the nitrile group. These transitions typically result in strong absorption bands in the UV region. The presence of the hydroxyl and formyl groups as auxochromes and chromophores, respectively, will influence the position and intensity of these absorption maxima (λ_max). shimadzu.com

In addition to the strong π → π* transitions, a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected. This transition occurs at a longer wavelength and is often observed as a shoulder on the main absorption band. masterorganicchemistry.com The solvent used can also affect the position of the absorption bands.

Fluorescence emission spectroscopy could provide further information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may relax to the ground state by emitting a photon, and the resulting fluorescence spectrum can be characteristic of the molecule's electronic structure.

Table 5: Anticipated UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | 200-350 nm | High |

| n → π | 300-400 nm | Low |

Computational and Theoretical Chemistry Studies of 2 Formyl 3 Hydroxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to predict molecular characteristics with high accuracy. DFT, particularly using hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it a popular choice for studying organic molecules of this size. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach, while more advanced methods like Møller-Plesset perturbation theory (MP2) offer higher precision at a greater computational expense.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. For 2-Formyl-3-hydroxybenzonitrile, a key aspect of this analysis is the conformational landscape, which arises from the rotation around the single bonds connecting the hydroxyl (-OH) and formyl (-CHO) groups to the benzene (B151609) ring.

The presence of ortho-hydroxyl and formyl groups suggests the strong possibility of an intramolecular hydrogen bond, which would significantly stabilize a planar conformation. Computational analysis would involve rotating the C-C-H-O dihedral angle of the formyl group and the C-C-O-H dihedral angle of the hydroxyl group to identify all possible conformers. The relative energies of these conformers would then be calculated to identify the global minimum energy structure. It is expected that the conformer allowing for a strong O-H···O=C hydrogen bond would be the most stable.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT/B3LYP) (Note: These are representative values based on similar computed structures, not from a specific study on this molecule.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.22 Å |

| O-H | 0.97 Å | |

| C≡N | 1.16 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CHO | 1.48 Å | |

| C-OH | 1.36 Å | |

| Bond Angle | C-C-O (hydroxyl) | 119.5° |

| C-C-C (formyl) | 121.0° | |

| Dihedral Angle | O=C-C=C | ~180° |

| H-O-C=C | ~0° |

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These calculations determine the normal modes of vibration, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. Theoretical spectra can be simulated, which aids in the assignment of experimental spectral bands to specific molecular motions.

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. For this compound, key vibrational modes of interest would include the O-H stretching frequency (lowered due to hydrogen bonding), the C=O stretch of the aldehyde, and the C≡N stretch of the nitrile group.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound (Note: These are representative values based on DFT calculations for analogous molecules.)

| Vibrational Mode | Assignment | Predicted Scaled Wavenumber (cm⁻¹) |

| ν(O-H) | O-H stretch (intramolecularly H-bonded) | ~3200 |

| ν(C-H) | Aromatic C-H stretch | 3100 - 3000 |

| ν(C=O) | Formyl C=O stretch | ~1680 |

| ν(C≡N) | Nitrile C≡N stretch | ~2230 |

| δ(C-H) | Aromatic C-H in-plane bending | 1400 - 1100 |

| γ(C-H) | Aromatic C-H out-of-plane bending | 900 - 700 |

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring and oxygen atoms, while the LUMO would likely be localized over the electron-withdrawing nitrile and formyl groups.

Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule. In this molecule, the oxygen atoms of the hydroxyl and formyl groups, along with the nitrogen of the nitrile group, would be regions of negative potential, indicating sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group and the carbon of the formyl group would be regions of positive potential, susceptible to nucleophilic attack.

Table 3: Illustrative Electronic Properties of this compound (Note: Values are representative and depend on the level of theory and basis set used.)

| Property | Value |

| EHOMO | -6.5 eV |

| ELUMO | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | ~3.5 D |

Analysis of Intermolecular and Intramolecular Interactions, Including Hydrogen Bonding and Weak Forces

The arrangement of functional groups in this compound creates a prime environment for a strong intramolecular hydrogen bond between the hydroxyl proton and the formyl oxygen (O-H···O=C). Computational methods can rigorously characterize this interaction. Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with the delocalization of the lone pair of the formyl oxygen into the antibonding orbital of the O-H bond.

In the solid state or in solution, intermolecular interactions also play a crucial role. Theoretical calculations can model dimers or larger clusters to investigate potential intermolecular hydrogen bonds (e.g., involving the nitrile nitrogen) and other weak forces like C-H···N or C-H···O interactions. These studies are vital for understanding crystal packing and solvent effects.

Elucidation of Reaction Mechanisms and Transition State Characterization via Computational Methods

Computational chemistry is an indispensable tool for mapping out reaction pathways and understanding mechanisms. For this compound, several reactions could be investigated, such as nucleophilic addition to the aldehyde, electrophilic aromatic substitution on the ring, or cycloaddition reactions involving the nitrile group.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. Transition state (TS) searching algorithms locate the saddle point on the potential energy surface connecting reactants and products. A key characteristic of a true TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

Theoretical Investigations into Kinetic and Thermodynamic Stability

Kinetic stability refers to the molecule's resistance to chemical reaction. It is often related to the HOMO-LUMO energy gap. A large gap indicates that significant energy is required to excite an electron, suggesting greater kinetic stability and lower reactivity. Chemical hardness, a concept derived from DFT, is another descriptor for kinetic stability and is proportional to the HOMO-LUMO gap.

Thermodynamic stability relates to the molecule's total energy relative to its constituent elements or other isomers. Calculations can determine thermodynamic properties such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). By comparing the Gibbs free energies of different isomers or conformers, their relative thermodynamic stabilities can be established.

Exploration of Quantum Mechanical Tunneling Effects in Related Nitrene Rearrangements

In the realm of computational and theoretical chemistry, the study of nitrene rearrangements has unveiled fascinating quantum mechanical phenomena, particularly the concept of quantum tunneling. This process allows atoms to pass through an activation barrier rather than requiring the energy to overcome it in the classical sense. For nitrenes derived from aromatic systems, this effect can dictate reaction pathways and product formation, especially at cryogenic temperatures where classical reaction kinetics are exceedingly slow.

Computational studies have been instrumental in understanding and predicting these tunneling phenomena. A notable example is the rearrangement of 2-formylphenylnitrene, a compound structurally related to the nitrene that would be formed from this compound. Experimental observations, conducted by isolating the triplet nitrene in inert gas matrices at temperatures as low as 10 K, revealed a spontaneous rearrangement to a singlet imino-ketene. researchgate.net This transformation occurs in the dark, indicating that it is not a photochemical process, and proceeds at a rate that cannot be explained by classical transition state theory, suggesting the involvement of quantum tunneling. researchgate.netcomporgchem.com

Theoretical models have been employed to elucidate the mechanism of this rearrangement. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to map the potential energy surface of the reaction. comporgchem.com These calculations indicate a significant activation barrier for the hydrogen migration, which would be insurmountable at cryogenic temperatures via classical mechanics. comporgchem.com The computed barrier height for the hydrogen migration on the triplet surface is approximately 20.7 kcal/mol. comporgchem.com

The discrepancy between the high calculated barrier and the observed reaction at low temperatures is reconciled by invoking quantum mechanical tunneling. The probability of tunneling is highly dependent on the barrier width and the mass of the tunneling particle. In the case of 2-formylphenylnitrene, a researchgate.netchemrxiv.org hydrogen atom shift is proposed to occur on the triplet potential energy surface, followed by intersystem crossing to the singlet state of the imino-ketene product. researchgate.net

Further theoretical investigations have utilized more advanced methods to accurately model these non-classical reactions. Semiclassical instanton theory, combined with double-hybrid density-functional theory and multireference perturbation theory, has been successfully applied to simulate nitrene rearrangements, providing reaction rates and kinetic isotope effects that are in good agreement with experimental data. chemrxiv.orgchemrxiv.org These calculations can also identify the optimal tunneling pathways, offering a detailed molecular picture of the reaction mechanism. chemrxiv.org

The influence of molecular conformation on tunneling pathways has also been a subject of computational exploration. For instance, studies on 2-formyl-3-fluorophenylnitrene have shown that different conformers (syn and anti) of the nitrene can undergo distinct tunneling reactions to yield different products. chemistryviews.orgresearchgate.net The anti-conformer rearranges via hydrogen atom tunneling to an imino-ketene, while the syn-conformer rearranges to a 2,1-benzisoxazole through heavy-atom tunneling. chemistryviews.orgresearchgate.net This highlights the remarkable selectivity that can be achieved through tunneling control, which is governed by the specific geometry of the reactant.

The table below summarizes key computational findings related to quantum tunneling in the rearrangement of 2-formylphenylnitrene and its derivatives.

| Parameter | Value | Computational Method | Reference |

| 2-Formylphenylnitrene Rearrangement | |||

| Calculated Activation Barrier (H-migration) | 20.7 kcal/mol | B3LYP/6-311++G(d,p) | comporgchem.com |

| Estimated Tunneling Half-life (H-migration) | ~21 minutes | WKB approximation | comporgchem.com |

| Estimated Tunneling Half-life (D-migration) | ~150,000 years | WKB approximation | comporgchem.com |

| 2-Formyl-3-fluorophenylnitrene Rearrangement | |||

| Half-life (anti-conformer to imino-ketene) | ~2 minutes | Experimental (10 K) | chemistryviews.org |

| Half-life (syn-conformer to 2,1-benzisoxazole) | ~10 minutes | Experimental (10 K) | chemistryviews.org |

These computational and theoretical studies underscore the importance of quantum mechanical tunneling in understanding the reactivity of nitrenes. The findings not only explain experimentally observed phenomena that defy classical kinetics but also provide a predictive framework for designing and controlling chemical reactions at the quantum level. The insights gained from these related systems are crucial for postulating the potential behavior of the nitrene derived from this compound.

Synthesis and Structure Reactivity Relationships of 2 Formyl 3 Hydroxybenzonitrile Derivatives and Analogues

Design and Synthesis of Chemically Modified 2-Formyl-3-hydroxybenzonitrile Analogues

The design of this compound analogues is primarily driven by the goal of modulating the molecule's electronic and steric properties to fine-tune its reactivity for specific synthetic applications. The synthesis of these analogues can be approached through two main strategies: modification of a pre-existing this compound core or de novo synthesis from appropriately substituted precursors.

One common approach to synthesizing the core structure involves the formylation of 3-hydroxybenzonitrile. This can be achieved through various methods, including electrophilic aromatic substitution reactions. For instance, the reaction of 3-hydroxybenzonitrile with formaldehyde (B43269) or formic acid under acidic or basic conditions can introduce the formyl group at the ortho position to the hydroxyl group. evitachem.com The synthesis of related salicylonitriles can also be achieved by the dehydration of salicylamides or from salicylaldehydes via their oximes. google.comgoogle.com

The synthesis of analogues with substituents on the aromatic ring often starts from substituted phenols. For example, a substituted phenol (B47542) can be formylated and then cyanated to yield the desired analogue. The specific synthetic route is often dictated by the nature and position of the desired substituent.

Table 1: Examples of Synthetic Approaches to Substituted Salicylonitrile Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydroxybenzonitrile | HCHO, acid/base | This compound | evitachem.com |

| Salicylamide | Dehydrating agent (e.g., POCl₃) | 2-Hydroxybenzonitrile (B42573) | google.com |

| Salicylaldehyde (B1680747) | 1. NH₂OH·HCl, 2. Dehydrating agent | 2-Hydroxybenzonitrile | google.comgoogle.com |

| Substituted Phenol | 1. Formylation, 2. Cyanation | Substituted this compound | N/A |

Note: The table provides generalized synthetic strategies based on related compounds, as specific literature for this compound analogues is limited.

Strategies for Derivatization at the Formyl, Hydroxyl, and Nitrile Positions

The presence of three distinct functional groups in this compound allows for a rich derivatization chemistry. The reactivity of each group can be selectively exploited by careful choice of reaction conditions.

Derivatization of the Formyl Group:

The aldehyde functionality is a key site for modification. It readily undergoes reactions typical of aromatic aldehydes, including:

Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene (B1212753) compounds in the presence of a weak base. thermofisher.compurechemistry.orgbanglajol.info This is a powerful method for C-C bond formation and the synthesis of α,β-unsaturated systems. The products of these reactions can serve as versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov

Reductive Amination: The formyl group can be converted to an amino group through reaction with ammonia (B1221849) or primary or secondary amines in the presence of a reducing agent. researchgate.netmdma.chfrontiersin.orgorganic-chemistry.org This reaction provides a direct route to various aminomethyl-substituted 3-hydroxybenzonitrile derivatives.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to a wide range of styrenyl derivatives.

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group is nucleophilic and can be derivatized through several reactions:

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide to form an ether. organic-chemistry.orgscirp.org This allows for the introduction of various alkyl or substituted alkyl groups at this position.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters.

Derivatization of the Nitrile Group:

The nitrile group is generally less reactive than the formyl and hydroxyl groups but can be transformed under specific conditions:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. longdom.org

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Formyl (-CHO) | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated nitriles |

| Formyl (-CHO) | Reductive Amination | Amine, reducing agent | Aminomethyl derivatives |

| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, base | Ether derivatives |

| Nitrile (-CN) | Hydrolysis | Acid or base, H₂O | Carboxylic acid or amide derivatives |

| Nitrile (-CN) | Cycloaddition | Sodium azide | Tetrazole derivatives |

Correlation of Structural Modifications with Chemical Reactivity and Synthetic Utility

Electronic Effects:

The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the functional groups. Electron-donating groups (EDGs) on the ring increase the electron density, which can enhance the nucleophilicity of the hydroxyl group but may decrease the electrophilicity of the formyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the formyl group more susceptible to nucleophilic attack but potentially decreasing the reactivity of the hydroxyl group. nih.govnih.govresearchgate.net

For instance, in Knoevenagel condensations, an EWG on the aromatic ring would likely increase the reaction rate by making the aldehyde more electrophilic. researchgate.net In contrast, an EDG might slow down this reaction.

Steric Effects:

Steric hindrance around the functional groups can also play a crucial role in directing the outcome of a reaction. Bulky substituents ortho to the formyl or hydroxyl group may hinder the approach of reactants, potentially leading to lower yields or favoring reaction at a less hindered site.

Synthetic Utility:

The derivatization of this compound opens up pathways to a multitude of complex molecules, particularly heterocycles. For example, the product of a Knoevenagel condensation can undergo intramolecular cyclization involving the hydroxyl or a derivatized nitrile group to form various fused heterocyclic systems. semanticscholar.orgeurjchem.com Similarly, reductive amination products can be used as precursors for the synthesis of nitrogen-containing heterocycles.

The ability to selectively modify one functional group while leaving the others intact is a key aspect of the synthetic utility of this compound and its analogues. This selective reactivity allows for a stepwise and controlled construction of molecular complexity, making this class of compounds valuable building blocks in organic synthesis.

Applications of 2 Formyl 3 Hydroxybenzonitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

2-Formyl-3-hydroxybenzonitrile serves as a valuable synthon, or building block, for the creation of intricate organic molecules. eurekalert.org The presence of three distinct reactive sites—the electrophilic formyl group, the nucleophilic/acidic hydroxyl group, and the versatile nitrile group—allows for a wide range of chemical transformations. This multi-faceted reactivity enables chemists to construct complex molecular frameworks, including those with significant three-dimensional or sp³-rich character, which are of growing importance in drug discovery. nih.gov

The strategic placement of its functional groups makes this compound an ideal candidate for multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. nih.gov This approach significantly accelerates the synthesis of complex molecules and is highly valued in medicinal chemistry and materials science. nih.gov The compound can participate in cascade or domino reactions, where a sequence of intramolecular transformations is triggered after an initial intermolecular reaction, leading to the rapid assembly of complex heterocyclic scaffolds. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Cyano-Substituted Hydroxybenzaldehydes This table is illustrative and based on the general reactivity of substituted hydroxybenzaldehydes in complex synthesis.

| Product Class | Synthetic Strategy | Key Reactions Involving Functional Groups |

|---|---|---|

| Fused Pyridines | Multicomponent Reaction | Formyl group condensation, Nitrile group participation in cyclization |

| Chromone Derivatives | Condensation/Cyclization | Formyl and hydroxyl group reaction with bifunctional nucleophiles. eurjchem.com |

| Spirocyclic Compounds | Sequential Transformations | C-H bond functionalization initiated by the aldehyde. eurekalert.org |

| Poly-substituted Pyrroles | One-Pot Multicomponent Synthesis | Reaction of the aldehyde with amines and α-hydroxyketones. mdpi.com |

Utilization as a Key Intermediate in the Construction of Functionalized Scaffolds

The construction of molecular scaffolds, which form the core structure of many functional molecules, is a key area where this compound demonstrates its utility. It is particularly effective in the synthesis of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals.

The reactivity of the ortho-hydroxybenzaldehyde moiety is central to its application. This structural motif is a classic precursor for a variety of fused heterocyclic systems. For instance, it can react with bifunctional nucleophiles in condensation reactions that first involve the aldehyde, followed by a nucleophilic attack on the aromatic ring or participation of the hydroxyl group, leading to the formation of new rings. eurjchem.com This allows for the synthesis of diverse scaffolds such as benzofurans, chromenes, and quinolines. The development of concise synthetic strategies to create sp³-rich heterocyclic fragments is a current focus in medicinal chemistry, aiming to produce molecules with better physicochemical properties for drug development. nih.gov

Integration into the Synthesis of Ligands for Catalysis

In the field of catalysis, the design of organic ligands that can coordinate with metal ions is crucial. This compound is an excellent precursor for a class of ligands known as Schiff bases. Schiff bases, containing an azomethine or imine (-HC=N-) group, are readily synthesized through the condensation reaction of an aldehyde (in this case, the formyl group of this compound) with a primary amine. iosrjournals.org

The resulting Schiff base ligands, often featuring additional donor atoms from the hydroxyl group and potentially the nitrile group, can act as multidentate ligands. researchgate.net These ligands form stable complexes with a wide range of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgjmchemsci.com The electronic and steric properties of the metal complex can be fine-tuned by varying the amine component used in the Schiff base synthesis. These metal complexes have shown significant potential as catalysts in various organic transformations, including oxidation reactions and carbon-carbon bond-forming reactions like Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.orgrsc.org

Table 2: Synthesis and Catalytic Applications of Metal Complexes from Hydroxybenzaldehyde-Derived Ligands

| Ligand Type | Metal Ion | Synthesis Method | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base (Salen-type) | Co(III), Fe(III) | Condensation, followed by metal complexation | Oxidation of alcohols. rsc.org |

| Azo-azomethine | V(IV) | Condensation of aldehyde with amino-azo compound | Various oxidation/reduction reactions |

| Hydrazone | Cu(II), Ni(II) | Condensation of aldehyde with hydrazides | C-N bond formation |

Application as a Precursor for Novel Polymeric Materials and Organic Frameworks

The precise arrangement of functional groups in this compound makes it an ideal building block, or "linker," for the synthesis of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). cd-bioparticles.nettcichemicals.com

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govsemanticscholar.org The formyl group of this compound can react with multivalent amines (e.g., diamines or triamines) through imine condensation to form highly stable and porous 2D or 3D frameworks. tcichemicals.com The properties of the resulting COF, such as pore size, surface area, and chemical functionality, can be precisely controlled by the geometry of the chosen building blocks. escholarship.org These materials are being explored for applications in gas storage, separation, and catalysis. tcichemicals.com

Metal-Organic Frameworks (MOFs): MOFs are hybrid materials composed of metal ions or clusters connected by organic linkers through coordination bonds. cd-bioparticles.netalfa-chemistry.com The hydroxyl and potentially the nitrile or formyl oxygen atoms of this compound can coordinate to metal centers. By using this molecule as a linker, it is possible to construct robust frameworks with tailored pore environments. The functionality of the linker molecule is crucial for the properties of the MOF, influencing its stability, porosity, and affinity for guest molecules. alfa-chemistry.comrsc.org

Photochemical Applications and Light-Responsive Material Development

The aromatic and electronically conjugated system of this compound and its derivatives provides a foundation for the development of photoactive materials. By modifying its structure, the molecule can be engineered to function as a photosensitizer. rsc.org Photosensitizers are molecules that, upon absorbing light, can transfer the energy to other molecules (like oxygen) to produce reactive species. rsc.org

Derivatives of this compound could be designed for applications in photodynamic therapy (PDT), where a photosensitizer is used to generate singlet oxygen or other reactive oxygen species to kill cancer cells upon light irradiation. rsc.org The introduction of formyl groups into related aromatic systems has been shown to facilitate the necessary electronic transitions (intersystem crossing) to enhance singlet oxygen generation. rsc.org Furthermore, the formyl group is a versatile handle for attaching the photosensitizer core to other molecules, such as targeting moieties for specific biological applications. researchgate.net This compound could also be integrated into polymer backbones or surfaces to create materials that change their properties in response to light, with potential uses in controlled release systems, optical switching, and 3D printing applications. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Formyl 3 Hydroxybenzonitrile

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the reaction pathways of 2-Formyl-3-hydroxybenzonitrile typically involves studying the reactivity of its aldehyde functionality. The mechanism for reactions often involves a nucleophilic attack on the electrophilic carbon of the formyl group. evitachem.com

A common reaction pathway begins with the attack of a nucleophile, such as an amine, on the carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate . evitachem.com Subsequent rearrangement and elimination of a water molecule can result in the formation of an imine.

In the synthesis of related benzonitriles from aromatic aldehydes, multi-step pathways with distinct intermediates have been identified. For instance, the conversion of a 2-hydroxyarylaldehyde to a nitrile can proceed through the formation of a 2-hydroxyarylaldoxime intermediate by reacting the aldehyde with hydroxylamine (B1172632). google.com The subsequent dehydration of this oxime yields the nitrile. In some cases, this dehydration is proposed to proceed through a Vilsmeier-Haack-type intermediate , particularly when reagents like thionyl chloride are employed.

Another relevant reaction is the Strecker synthesis, a three-component reaction that can convert aldehydes into α-aminonitriles. In a related study using 2-formylbenzoic acid, the reaction with a secondary amine and sodium cyanide proceeds without a catalyst in an aqueous medium. The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the cyanide ion to form the final α-aminonitrile product. The aqueous solvent is believed to facilitate the reaction through hydrogen bond interactions that stabilize the reaction intermediates. researchgate.net

The table below summarizes key intermediates identified in reactions involving functionally similar aromatic aldehydes.

| Precursor Type | Reaction Type | Identified or Proposed Intermediate(s) |

| This compound | Condensation with Amine | Tetrahedral Intermediate |

| Salicylaldehyde (B1680747) | Nitrile Synthesis | Salicylaldoxime (B1680748), Vilsmeier-Haack-type Intermediate |

| 2-Formylbenzoic Acid | Strecker Synthesis | Iminium Ion |

Catalytic Effects and Reaction Kinetics in Transformations

Catalysts play a pivotal role in directing the transformations of substituted benzaldehydes, often enhancing reaction rates and controlling stereoselectivity. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for reactions involving aromatic aldehydes.

In one study, an aminoindanol-derived NHC was used to catalyze the atroposelective dynamic kinetic resolution (DKR) of racemic 2-arylbenzaldehydes with sulfonamides to produce axially chiral benzonitriles. nih.gov The proposed catalytic cycle begins with the condensation of the aldehyde and sulfonamide to form a racemic mixture of imines. The chiral NHC catalyst then reversibly adds to the imine to form an aza-Breslow intermediate. nih.gov

Computational studies suggest that the subsequent loss of a p-toluenesulfinate group is the rate-determining and stereo-determining step. nih.gov The catalyst controls the axial chirality during the C-S bond dissociation and the formation of the C≡N group. The final step involves the deprotonation of an imine intermediate, which regenerates the NHC catalyst and releases the chiral benzonitrile (B105546) product. nih.gov

Kinetic studies, often performed using spectroscopic methods for real-time analysis, provide crucial data on reaction rates and help to substantiate proposed mechanisms. evitachem.com For the NHC-catalyzed reaction, the dynamic kinetic resolution process is modulated by both covalent and non-covalent interactions between the catalyst and the substrate. nih.gov

The following table details the components of the NHC-catalyzed atroposelective synthesis of benzonitriles. nih.gov

| Component | Role | Example |

| Substrate | Racemic starting material | 2-Arylbenzaldehydes |

| Reagent | Nitrogen source for nitrile group | Sulfonamides (e.g., TsNH₂) |

| Catalyst | Chiral organocatalyst | Aminoindanol-derived N-Heterocyclic Carbene (NHC) |

| Key Intermediate | Intermediate formed after catalyst addition | Aza-Breslow Intermediate |

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic analysis and computational chemistry are indispensable tools for gaining deep insight into reaction mechanisms at the molecular level. Techniques such as FT-IR and FT-Raman spectroscopy, coupled with theoretical calculations, can be used to identify functional groups and probe the structures of reactants, intermediates, and products. researchgate.net

Computational approaches, particularly Density Functional Theory (DFT), have been extensively used to model reactions involving molecules structurally related to this compound. researchgate.netmdpi.com These methods can be used to:

Calculate the molecular structures and vibrational frequencies of stable conformers. researchgate.net

Predict infrared and Raman spectra to aid in the interpretation of experimental data. researchgate.net

Elucidate reaction pathways and calculate the energy barriers for transition states. researchgate.net

Analyze intramolecular interactions, such as the weak nucleophilic attack of an aldehyde oxygen atom on the electrophilic carbon of a nearby nitrile group. researchgate.net

For example, DFT calculations at the B3LYP/6-31G(d) level were used to study the vibrational spectra of the closely related 2-formylbenzonitrile. researchgate.net In another study, DFT calculations were employed to unravel the mechanism of the NHC-catalyzed synthesis of axially chiral benzonitriles. These calculations confirmed that the loss of the p-toluenesulfinate group from the aza-Breslow intermediate was both the rate-determining and stereo-determining step of the reaction. nih.gov Such computational studies provide a detailed picture of the transition state geometries and the non-covalent interactions that govern the stereochemical outcome.

The table below summarizes the application of various computational methods in studying substituted benzonitriles.

| Computational Method | Basis Set | Application | Findings/Insights |

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | Evaluation of vibrational frequencies and intensities of 2-formylbenzonitrile. researchgate.net | Provided interpretation of experimental FT-IR and Raman spectra. researchgate.net |

| Hartree-Fock (HF) | 6-31G(d) | Evaluation of vibrational frequencies and intensities of 2-formylbenzonitrile. researchgate.net | Complemented DFT results for spectral analysis. researchgate.net |

| Density Functional Theory (DFT) | Not Specified | Mechanistic study of NHC-catalyzed DKR of 2-arylbenzaldehydes. nih.gov | Identified the rate-determining and stereo-determining step; explained the origin of stereoselectivity. nih.gov |

| Natural Bond-Order (NBO) Analysis | 6-31G | Analysis of intramolecular interactions in 2-formylbenzonitrile. researchgate.net | Quantified a weak nO → π delocalization, indicating intramolecular nucleophilic attack. researchgate.net |

Future Research Directions and Emerging Avenues for 2 Formyl 3 Hydroxybenzonitrile

Development of Enantioselective and Diastereoselective Synthetic Transformations

The presence of a reactive formyl group makes 2-formyl-3-hydroxybenzonitrile an ideal candidate for asymmetric transformations to generate chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Future research should focus on applying modern catalytic enantioselective methods to the aldehyde moiety. The asymmetric cyanosilylation of aldehydes, for instance, is a well-established method for creating chiral cyanohydrins, which are valuable synthetic intermediates. nih.govresearchgate.net The development of chiral catalysts, such as β-amino alcohol-titanium complexes or thiourea-based organocatalysts, could enable the highly enantioselective addition of nucleophiles like trimethylsilyl (B98337) cyanide (TMSCN) to the formyl group of this compound. researchgate.netnih.gov Similarly, enantioselective alkynylation reactions, which have been successfully applied to other substituted benzaldehydes, could yield chiral propargyl alcohols with high enantiomeric excess. semanticscholar.org

Furthermore, the bifunctional nature of the molecule allows for diastereoselective reactions. For example, reactions involving the aldehyde and the neighboring hydroxyl group could lead to the formation of chiral heterocycles. Research into tandem condensation-cyclization reactions, such as those used to create dihydrobenzofuran derivatives from ortho-hydroxy benzaldehydes, could be adapted to achieve high diastereoselectivity. google.com

Table 1: Potential Asymmetric Reactions for this compound

| Reaction Type | Potential Catalyst Class | Product Type | Potential Utility |

|---|---|---|---|

| Enantioselective Cyanosilylation | Chiral Lewis Acids (e.g., Ti-TADDOL) | Chiral Cyanohydrins | Precursors to α-hydroxy acids |

| Enantioselective Alkynylation | Chiral Zinc-Amino Alcohol Complexes | Chiral Propargylic Alcohols | Building blocks for complex natural products |

| Enantioselective Aldol Reaction | Chiral Organocatalysts (e.g., Proline) | Chiral β-Hydroxy Carbonyls | Versatile synthetic intermediates |

| Diastereoselective Cyclization | Ylide-mediated reactions | Chiral Dihydrobenzofurans | Heterocyclic scaffolds for drug discovery |

Exploration of Novel Catalytic Systems for Efficient Synthesis

While traditional methods for synthesizing substituted benzonitriles exist, the pursuit of more efficient, sustainable, and atom-economical catalytic systems is a key future direction.

One promising avenue is the application of N-heterocyclic carbene (NHC) catalysis. NHCs have been used to construct benzonitrile (B105546) frameworks through [4+2] annulation protocols and to achieve atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.netacs.org Exploring NHC-catalyzed reactions for the synthesis of this compound or its derivatives could provide novel and efficient routes that avoid harsh conditions or multi-step procedures.

Photoredox catalysis offers another modern approach for benzonitrile synthesis under mild conditions. researchgate.net Visible-light-mediated reactions, potentially using organic dyes as photocatalysts, could be developed for the direct synthesis or functionalization of the this compound core, minimizing waste and energy consumption. Furthermore, developing catalysts based on earth-abundant transition metal oxide clusters confined within porous materials like zeolites could lead to highly selective and reusable systems for large-scale production. medcraveonline.com

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its subsequent transformations, a deep mechanistic understanding is crucial. Advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediate formation, and byproduct generation, enabling rapid process optimization.

Process Analytical Technology (PAT) tools such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reaction vessels. nih.govmt.comnih.gov For the synthesis of this compound, these techniques could:

Monitor reactant consumption and product formation to accurately determine reaction endpoints.

Detect and identify transient intermediates , providing insight into the reaction mechanism.

Quantify impurities and byproducts in real-time , allowing for adjustments to reaction conditions to maximize purity and yield. nih.gov

Coupling these spectroscopic methods with microfluidic reactors could offer an even more detailed analysis of reaction dynamics. rsc.org This data-rich approach is essential for developing robust and scalable synthetic processes. mt.com

Table 2: Applicable In-Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Information Provided | Advantages for this compound Synthesis |

|---|---|---|

| FTIR/Raman | Vibrational modes of functional groups (C≡N, C=O, O-H) | Non-invasive, real-time tracking of key functional group transformations. |

| NMR | Detailed structural information, quantification of species | Unambiguous identification of reactants, products, intermediates, and isomers. |

| UV-Vis | Concentration of chromophoric species | Sensitive monitoring of aromatic species and reaction progress. |

| Mass Spectrometry | Molecular weight of reaction components | Identification of unexpected products and intermediates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability.

The synthesis of this compound and its derivatives is well-suited for flow chemistry. Reactions involving aldehydes, which can be exothermic and prone to side reactions, often benefit from the superior heat and mass transfer in microreactors, leading to higher yields and selectivities. beilstein-journals.orgnih.gov A multi-step synthesis could be designed where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing process time. zenodo.org

Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. sigmaaldrich.comyoutube.com By integrating the synthesis of this compound into a modular automated system, libraries of compounds could be rapidly produced for screening in medicinal chemistry or materials science applications. fu-berlin.de Such platforms use pre-programmed protocols and reagent cartridges to perform reactions, purifications, and analyses with minimal manual intervention. sigmaaldrich.com

Potential in Emerging Fields Requiring Complex Nitrile Scaffolds

The unique arrangement of functional groups in this compound makes it a valuable building block for creating complex molecular architectures for a variety of applications.

In medicinal chemistry , the molecule serves as a precursor to diverse heterocyclic systems. The aldehyde, hydroxyl, and nitrile groups can all participate in cyclization reactions to form benzofurans, quinazolines, and benzoxazines, which are privileged scaffolds in drug discovery. Its role as a precursor to alkaloids with potential therapeutic benefits highlights its importance. nbinno.com

In materials science , the nitrile group is an excellent ligand for coordinating with metal ions. This opens the door to designing novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com The presence of the hydroxyl and formyl groups allows for post-synthetic modification, enabling the tuning of the material's properties, such as luminescence, porosity, or catalytic activity. The ability of benzonitrile derivatives to bind to metal centers in different coordination modes (e.g., end-on η¹ or side-on η²) could lead to materials with unique electronic or sensory properties. nih.gov The dearomatization of the benzene (B151609) ring upon coordination to a metal center could also be explored to unlock novel reactivity and create complex three-dimensional structures from a simple planar starting material. virginia.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.